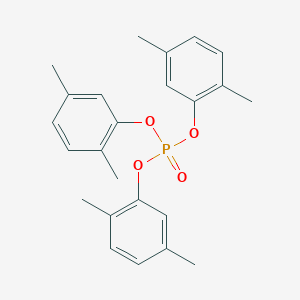

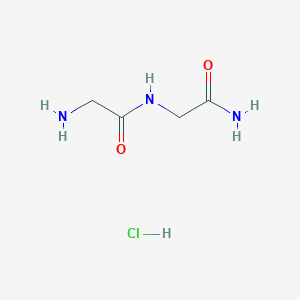

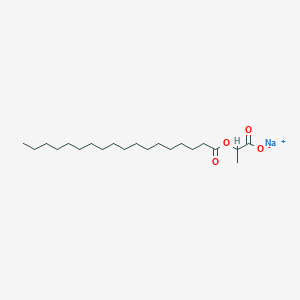

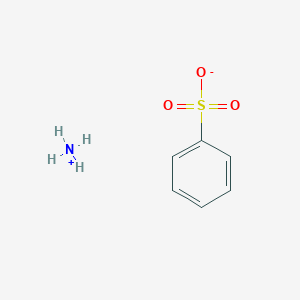

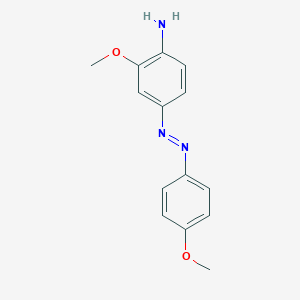

2-amino-N-(2-amino-2-oxoethyl)acetamide;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of acetamide derivatives is a common theme in the provided papers. For instance, paper describes the synthesis of a series of N-[2-(1-pyrrolidinyl)ethyl]acetamides with various substitutions, which were evaluated as opioid kappa agonists. Similarly, paper reports the synthesis of N-(4-acetylphenyl)-2-chloroacetamide and 2-(4-acetylanilino)-2-oxoethyl cinnamate, highlighting a more efficient synthetic method for the latter. Paper details the synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide through a reaction involving ethyl 2-(2-isopropylphenoxy) acetic acid and 2-diaminobenzene. Paper outlines a multi-step synthesis of 2-hydroxy-N-methyl-N-phenyl-acetamide, including acetylation, esterification, and ester interchange steps.

Molecular Structure Analysis

The molecular structures of acetamide derivatives are crucial for their biological activity. Paper provides crystal structures of two amide-based derivatives, showing coplanar and V-shaped geometries for the compounds. Paper discusses the molecular structure of substituted N-(2-hydroxyphenyl)-2-((4-methylbenzenesulfonyl)amino)acetamides, determined by X-ray crystallography. Paper describes the orthorhombic crystal system of an anticancer drug candidate, with intermolecular hydrogen bonds contributing to the stability of the structure.

Chemical Reactions Analysis

The reactivity of acetamide derivatives with other chemical entities is another area of interest. Paper explores the reaction of N-(3-chloro-1,4-dihydro-1,4-dioxo-2-naphthyl)acetamide with aromatic amines, leading to the formation of angular heterocyclic compounds. This suggests a common reaction pathway for the formation of such structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives are influenced by their molecular structure and substituents. Paper examines the crystal structure of 2-acetamido-N-benzyl-2-(methoxyamino)acetamides and discusses the impact of hydrogen bonding and packing interactions on the compound's properties. The presence of classical N-H...O hydrogen bonds and weak non-standard C-H...O hydrogen bonds are noted, which could affect solubility, melting point, and other physical properties.

Applications De Recherche Scientifique

Synthesis and Structural Analysis

- Synthesis and Structure of Redox Derivatives : This research discusses the synthesis of derivatives, including 4-(2-amino-2-oxoethyl)-2,2,6,6-tetramethylpiperidin-1-yloxyl. The study explores the geometric differences in the nitrogen atom of the heterocycle across various derivatives and highlights the ease of redox reactions involving these compounds (Sen', Shilov, & Golubev, 2014).

Conformational Analysis

- Favorable Conformations of 2-Amino-2-deoxy-D-hexopyranose Derivatives : This study calculates the conformational free energies of 2-amino-2-deoxy (hydrochloride) derivatives of D-glucose, D-galactose, and D-mannose. It identifies the most stable conformations and discusses the anomeric effect in the protonated and N-acetylated amino derivatives in aqueous solutions (Taga & Osaki, 1975).

Synthetic Applications in Organic Chemistry

- Synthesis of Substituted 2-(2-oxopyrrolidin-1-yl)acetamides : This paper presents a method for synthesizing substituted 4-[(2-amino-2-oxoethyl)amino]butanoic acids. It describes the alkylation products of 2-aminoacetic and 3-aminopropanoic acid with chloroacetamide, offering insights into new synthetic pathways (Kavina, Sizov, & Yakovlev, 2017).

Astrochemical Implications

- Hydrogen Abstraction in Astrochemistry : This study explores the reaction of hydrogen atoms with acetamide (CH3CONH2) to produce the 2-amino-2-oxoethyl radical. It provides insight into the role of acetamide as a precursor for complex organic molecules in interstellar media, highlighting a path for the formation of complex organic molecules under prebiotic or abiotic conditions (Haupa, Ong, & Lee, 2020).

Propriétés

IUPAC Name |

2-amino-N-(2-amino-2-oxoethyl)acetamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9N3O2.ClH/c5-1-4(9)7-2-3(6)8;/h1-2,5H2,(H2,6,8)(H,7,9);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZYOALCNQWIADB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)NCC(=O)N)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10ClN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50601829 |

Source

|

| Record name | Glycylglycinamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50601829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.59 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-amino-N-(carbamoylmethyl)acetamide hydrochloride | |

CAS RN |

16438-42-9 |

Source

|

| Record name | 16438-42-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=524128 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Glycylglycinamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50601829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S,3R,4S,5R,6R)-2-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-6-methyloxane-3,4,5-triol](/img/structure/B103270.png)

![2-methylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B103277.png)